methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate
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Overview
Description
Methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate is an organic compound that belongs to the class of enones Enones are characterized by the presence of a conjugated system of a carbonyl group and an alkene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate typically involves the following steps:
Formation of the Butoxybenzoyl Intermediate: The butoxybenzoyl group can be synthesized by reacting butoxybenzoyl chloride with an appropriate amine under basic conditions.
Formation of the Chlorophenyl Intermediate: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using chlorobenzene and an acyl chloride.
Coupling Reaction: The final step involves coupling the butoxybenzoyl intermediate with the chlorophenyl intermediate in the presence of a base to form the desired enone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The exact molecular targets and pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate: The E-isomer of the compound, which may have different physical and chemical properties.
Methyl (Z)-2-[(4-methoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate: A similar compound with a methoxy group instead of a butoxy group.
Methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-fluorophenyl)prop-2-enoate: A compound with a fluorine atom instead of a chlorine atom.
Uniqueness
Methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
methyl (Z)-2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4/c1-3-4-13-27-18-11-7-16(8-12-18)20(24)23-19(21(25)26-2)14-15-5-9-17(22)10-6-15/h5-12,14H,3-4,13H2,1-2H3,(H,23,24)/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSNFDDILSUGAZ-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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